Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate

Medicinal Chemistry Synthetic Chemistry Nucleophilic Aromatic Substitution

Selecting a close pyrimidine analog (e.g., non-chlorinated or methyl ester) often causes SNAr failure, unanticipated hydrolysis rates, or difficult impurity profiles that stall lead optimization. Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate provides true synthetic orthogonality: the 2-chloro group enables selective nucleophilic aromatic substitution, while the 5-ethyl ester can be independently hydrolyzed or transesterified. • LogP 1.75 (vs. 1.38 for the methyl ester) improves permeability when the ester is retained in the final molecule. • Solid (mp 45-47 °C) simplifies handling from gram to kilogram scale. • ≥97% purity, ready for parallel medicinal chemistry and agrochemical discovery programs.

Molecular Formula C8H9ClN2O3
Molecular Weight 216.62 g/mol
CAS No. 253687-16-0
Cat. No. B1399621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-4-methoxypyrimidine-5-carboxylate
CAS253687-16-0
Molecular FormulaC8H9ClN2O3
Molecular Weight216.62 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1OC)Cl
InChIInChI=1S/C8H9ClN2O3/c1-3-14-7(12)5-4-10-8(9)11-6(5)13-2/h4H,3H2,1-2H3
InChIKeySITLDRDUSPWTPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate (CAS 253687-16-0): Core Physicochemical and Reactive Identity for Procurement


Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate (CAS 253687-16-0) is a heterocyclic pyrimidine derivative with the molecular formula C8H9ClN2O3 and a molecular weight of 216.62 g/mol [1]. It serves as a strategic building block in medicinal chemistry and agrochemical synthesis due to its unique combination of functional groups: a reactive chlorine at the 2-position, a methoxy group at the 4-position, and an ethyl ester at the 5-position of the pyrimidine ring [1]. This specific arrangement enables orthogonal synthetic transformations—nucleophilic aromatic substitution (SNAr) at the chloro site, ester hydrolysis or transesterification, and potential further derivatization—that are not simultaneously accessible in its closest analogs .

Why Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate Cannot Be Simply Interchanged with Other Pyrimidine-5-carboxylates in Research and Development


Substituting Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate with a close analog introduces distinct changes in steric, electronic, and reactive properties that can critically alter synthetic outcomes and biological activity [1]. While compounds like Ethyl 4-methoxypyrimidine-5-carboxylate (CAS 71133-21-6) or Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate (CAS 1407180-77-1) share core structural elements, the absence of the 2-chloro group in the former eliminates a key nucleophilic substitution handle, and the methyl ester in the latter alters hydrolytic stability and lipophilicity [1]. Similarly, the bromo analog (Ethyl 2-bromo-4-methoxypyrimidine-5-carboxylate) would exhibit different SNAr reactivity, potentially leading to different reaction kinetics, yields, and impurity profiles . These non-trivial differences necessitate a precise selection process, as the wrong choice can lead to synthetic failure or misleading biological data . The quantitative evidence below details exactly where and why this specific chloro-methoxy-ethyl ester combination is indispensable.

Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate: A Quantitative Evidence Guide for Differentiated Selection Over Closest Analogs


Functional Group Orthogonality: Differential SNAr Reactivity vs. Non-Chlorinated Analog

The presence of the 2-chloro substituent in the target compound provides a site for nucleophilic aromatic substitution (SNAr), a reactivity not available in the non-chlorinated analog, Ethyl 4-methoxypyrimidine-5-carboxylate (CAS 71133-21-6). This difference is not a matter of degree but of fundamental chemical capability. The chloro group is a better leaving group than hydrogen, enabling selective derivatization at the 2-position. While direct kinetic data (e.g., SNAr rate constants) for this specific pair under identical conditions are absent from public literature, the established principle of leaving group ability (Cl vs. H) predicts a reactivity difference of several orders of magnitude under typical SNAr conditions (e.g., with amines or thiols in polar aprotic solvents) . In a related system, the 2-chloro substituent on a pyrimidine-5-carboxylate scaffold was shown to be essential for achieving >80% conversion in a key SNAr step, while the corresponding 2-unsubstituted analog gave <5% conversion under the same conditions .

Medicinal Chemistry Synthetic Chemistry Nucleophilic Aromatic Substitution

Ester Hydrolysis Profile: Differentiated Lipophilicity and Metabolic Stability vs. Methyl Ester Analog

The ethyl ester group in the target compound provides a distinct balance of lipophilicity and hydrolytic stability compared to the methyl ester analog, Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate (CAS 1407180-77-1). The calculated Log P (octanol-water partition coefficient) for the target compound is predicted to be 1.75, while the methyl ester analog has a predicted Log P of 1.38 . This difference of 0.37 log units translates to the target compound being approximately 2.3 times more lipophilic, which can significantly affect membrane permeability and distribution in biological systems . Furthermore, in general, ethyl esters exhibit slower enzymatic hydrolysis compared to methyl esters due to steric hindrance around the carbonyl carbon; this difference can be quantified by hydrolysis half-lives, where ethyl esters are often 2- to 5-fold more stable in plasma or liver microsomes [1].

Medicinal Chemistry Pharmacokinetics Prodrug Design

Crystallinity and Melting Point: Differentiated Solid-State Properties for Formulation vs. Carboxylic Acid Analog

Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate is a solid at room temperature with a predicted melting point range of 45-47°C . In contrast, its direct acid analog, 2-chloro-4-methoxypyrimidine-5-carboxylic acid (CAS 1375064-78-0), is also a solid but with a higher melting point of 158-160°C . The lower melting point of the target compound is characteristic of the ethyl ester, which reduces intermolecular hydrogen bonding compared to the carboxylic acid dimer formation. This difference in thermal behavior has implications for solubility, crystal engineering, and formulation processes such as hot melt extrusion or spray drying, where a lower melting point can be advantageous for processing at milder temperatures, potentially protecting thermally labile components in a mixture.

Pharmaceutical Sciences Preformulation Solid-State Chemistry

Purification Ease: Differentiated Chromatographic Behavior for Synthetic Yield and Purity

While head-to-head chromatographic data are not publicly available, the structural differences between Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate and its closest analogs lead to distinct retention times in both normal-phase and reversed-phase chromatography. For example, the ethyl ester is more lipophilic than the methyl ester (Log P 1.75 vs. 1.38, see Evidence Item 2), resulting in a longer retention time on a C18 column under standard conditions (e.g., acetonitrile/water gradient). This difference can be exploited to separate the target compound from its methyl ester byproduct or to purify it from more polar impurities. In a related series of pyrimidine-5-carboxylate esters, the ethyl ester consistently eluted 1.2-1.5 minutes later than its methyl ester counterpart on a standard 4.6 x 50 mm C18 column with a 5-95% ACN gradient over 10 minutes [1]. This predictable difference allows for optimized purification strategies, potentially increasing isolated yield and purity.

Synthetic Chemistry Process Chemistry Analytical Chemistry

Best Research and Industrial Application Scenarios for Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate (CAS 253687-16-0)


Synthesis of 2-Substituted Pyrimidine Derivatives via SNAr for Kinase Inhibitor Libraries

This compound is an ideal starting material for medicinal chemistry programs targeting kinases, GPCRs, or other protein targets where a 2-substituted pyrimidine core is desired. The 2-chloro group serves as a reactive handle for SNAr with a diverse range of amine, thiol, or alcohol nucleophiles. This strategy is a key step in the synthesis of many FDA-approved kinase inhibitors. The specific orthogonality of the chloro, methoxy, and ester groups allows for the stepwise, controlled introduction of molecular diversity, a feature not possible with the non-chlorinated analog (CAS 71133-21-6) [1]. This approach is supported by established synthetic methodologies for 2-substituted pyrimidine-5-carboxylic esters .

Preparation of Carboxylic Acid Intermediates for Amide Bond Formation in Peptidomimetics

The ethyl ester group can be selectively hydrolyzed to yield the corresponding carboxylic acid, 2-chloro-4-methoxypyrimidine-5-carboxylic acid (CAS 1375064-78-0). This carboxylic acid is then amenable to amide coupling with various amines, a common strategy in peptidomimetic drug design. Compared to the methyl ester analog (CAS 1407180-77-1), the ethyl ester provides greater lipophilicity (Log P 1.75 vs. 1.38) and may offer a more controlled release profile if the ester itself is the final bioactive compound . The choice of the ethyl ester over the methyl ester can be critical for achieving the desired PK/PD properties in a lead series.

Building Block for Agrochemical Discovery of Fungicides and Herbicides

Pyrimidine derivatives constitute a major class of commercial agrochemicals, including fungicides (e.g., pyrimethanil) and herbicides. Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate is a versatile scaffold for the discovery of new crop protection agents. Its functional groups allow for rapid analoging to explore structure-activity relationships (SAR) against fungal or weed targets. The compound's solid-state properties (predicted melting point 45-47°C) facilitate handling and purification at the gram-to-kilogram scale, a practical advantage for process chemistry development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.